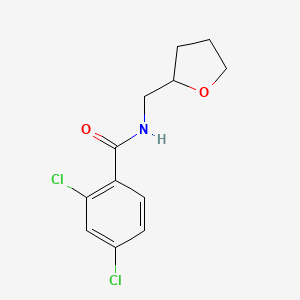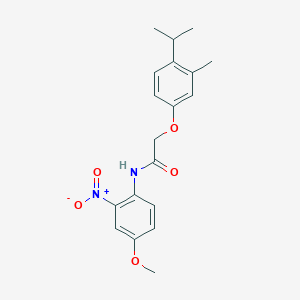
N-1-naphthyl-N'-(4-propoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-N'-(4-propoxyphenyl)urea, commonly known as NPPU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
作用機序
NPPU exerts its effects by inhibiting the activity of specific channels and signaling pathways. In the case of TRPV4 channels, NPPU blocks calcium influx and reduces the activity of these channels, leading to decreased pain sensation and neuronal signaling. In cancer cells, NPPU inhibits the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation and differentiation. By targeting this pathway, NPPU can inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, NPPU has been shown to improve myocardial function by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects, depending on the specific application and target. In neuroscience, NPPU has been shown to reduce pain sensation and neuronal signaling by inhibiting TRPV4 channels. In cancer research, NPPU has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been shown to improve myocardial function and reduce ischemia-reperfusion injury by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
実験室実験の利点と制限
NPPU has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively target specific channels and signaling pathways. However, NPPU also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for NPPU research, including its potential applications in drug development, neurodegenerative diseases, and cardiovascular disease. In drug development, NPPU could be used as a lead compound for the development of novel drugs targeting TRPV4 channels and the Wnt/β-catenin signaling pathway. In neurodegenerative diseases, NPPU could be investigated for its potential to modulate neuronal signaling and reduce inflammation. In cardiovascular disease, NPPU could be studied for its potential to improve cardiac function and reduce ischemia-reperfusion injury.
Conclusion:
In conclusion, N-1-naphthyl-N'-(4-propoxyphenyl)urea is a chemical compound that has potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Its ability to selectively target specific channels and signaling pathways makes it a promising lead compound for drug development and further research. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
合成法
NPPU can be synthesized through a multistep process involving the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate, followed by reduction with sodium dithionite and coupling with 4-propoxyaniline. The resulting product is then purified through column chromatography to obtain NPPU in high yield and purity.
科学的研究の応用
NPPU has been studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, NPPU has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium ions and play a role in pain sensation and neuronal signaling. In cancer research, NPPU has been investigated for its ability to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been studied for its potential to improve myocardial function and reduce ischemia-reperfusion injury.
特性
IUPAC Name |
1-naphthalen-1-yl-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRRGLCSGHVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-naphthyl-N'-(4-propoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![1-[3-(2-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5229381.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)
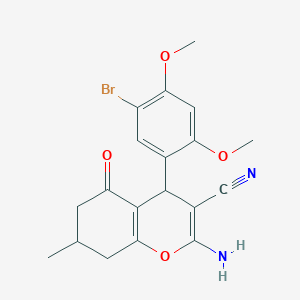
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
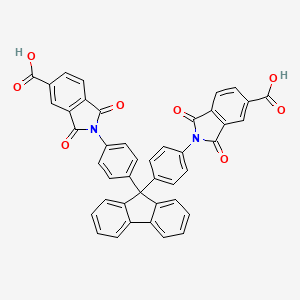
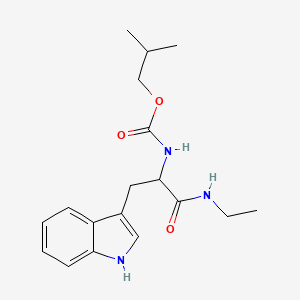
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
